Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the pyrazolo[1,5-a]pyrimidine core imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chlorophenyl and 7-methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective and anti-inflammatory agent. It has shown promising activity in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Material Science: The unique structural properties of the compound make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins . These interactions can inhibit pathways related to endoplasmic reticulum stress, apoptosis, and inflammation. The compound’s ability to modulate these pathways contributes to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its potential as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features, also investigated for its biological activities.
Uniqueness
Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14ClN3O2 |
---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-9-18-15-8-14(19-20(15)10(13)2)11-5-4-6-12(17)7-11/h4-9H,3H2,1-2H3 |
InChI Key |
SNUHAYDJPGRLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N=C1)C |
Origin of Product |
United States |
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